5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol
Overview
Description
5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol is a complex organic compound with the molecular formula C21H17N3O5 and a molecular weight of 391.38 g/mol It is known for its unique structural features, including a phenanthridinol core substituted with ethyl, nitro, and phenyl groups
Preparation Methods
The synthesis of 5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol involves several steps, typically starting with the preparation of the phenanthridinol core. The synthetic route often includes nitration, reduction, and substitution reactions. Common reagents used in these processes include nitric acid, sulfuric acid, and various reducing agents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Scientific Research Applications
5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research is ongoing to explore its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The phenanthridinol core can intercalate with DNA, affecting transcription and replication processes .
Comparison with Similar Compounds
5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol can be compared with similar compounds such as:
5-Methyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol: Similar structure but with a methyl group instead of an ethyl group.
5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridine: Lacks the hydroxyl group, affecting its reactivity and biological activity.
5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridone: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-ethyl-3,8-dinitro-6-phenylphenanthridin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-2-22-20-13-16(24(28)29)9-11-18(20)17-10-8-15(23(26)27)12-19(17)21(22,25)14-6-4-3-5-7-14/h3-13,25H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFQMSKRAJNKOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C(C1(C4=CC=CC=C4)O)C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395930 | |
Record name | 5-Ethyl-3,8-dinitro-6-phenyl-5,6-dihydrophenanthridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302911-79-1 | |
Record name | 5-Ethyl-3,8-dinitro-6-phenyl-5,6-dihydrophenanthridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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